molecular formula C9H19N3O B13822694 1-(4-Amino-3,5-dimethylpiperazin-1-yl)propan-1-one CAS No. 38179-15-6

1-(4-Amino-3,5-dimethylpiperazin-1-yl)propan-1-one

Cat. No.: B13822694
CAS No.: 38179-15-6
M. Wt: 185.27 g/mol
InChI Key: TYDWQSXNGXOVPP-UHFFFAOYSA-N
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Description

1-(4-Amino-3,5-dimethylpiperazin-1-yl)propan-1-one, with CAS registry number 1450834-28-2 , is a specialized piperazine derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. This compound features a propanone backbone linked to a sterically defined and functionally rich 4-amino-3,5-dimethylpiperazine group. The presence of the secondary amine and the carbonyl group makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents. Its primary research value lies in its use as a key scaffold for constructing compound libraries targeting various biological pathways. Piperazine-based structures are known for their broad pharmacological significance and are frequently employed in the discovery of new therapeutic agents, including kinase inhibitors and other small molecule modulators (Journal of Medicinal Chemistry, 2019) . Researchers utilize this compound to explore structure-activity relationships (SAR) and to introduce specific molecular fragments that can enhance binding affinity or selectivity. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

38179-15-6

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

1-(4-amino-3,5-dimethylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C9H19N3O/c1-4-9(13)11-5-7(2)12(10)8(3)6-11/h7-8H,4-6,10H2,1-3H3

InChI Key

TYDWQSXNGXOVPP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CC(N(C(C1)C)N)C

Origin of Product

United States

Preparation Methods

Piperazine Ring Construction and Functionalization

The synthesis of substituted piperazines, including 3,5-dimethyl derivatives, can be approached by building the ring from primary amines via nitrosoalkene intermediates, as described in recent research. The key steps are:

Catalysts used include 5%-Pd/C and Raney nickel under hydrogen pressure (~40 bar) at moderate temperatures (~50 °C), ensuring high yields and stereoselectivity.

Introduction of the Amino Group at Position 4

The amino substitution at the 4-position of the piperazine ring is typically introduced by:

  • Hydrogenation of nitro precursors to amines using palladium-catalyzed hydrogenation.
  • Alternatively, nucleophilic substitution reactions on nitro-substituted intermediates followed by reduction to the amino group.

This step is critical to maintain the integrity of other substituents and avoid over-reduction or side reactions.

Coupling with Propan-1-one Moiety

The propan-1-one group is introduced via amide coupling reactions or acylation of the piperazine nitrogen using propanoyl chloride or derivatives. The typical procedure involves:

  • Reacting the amino-substituted piperazine derivative with propanoyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding amide or ketone linkage.
  • Purification by column chromatography to isolate the desired product.

This step requires careful control of reaction conditions to avoid side reactions such as over-acylation or hydrolysis.

Representative Synthetic Routes and Conditions

Step Reaction Type Reagents/Catalysts Conditions Notes
1 Piperazine ring formation Primary amines, nitrosoalkenes Hydrogenation, Pd/C or Raney Ni, 40 bar H2, 50 °C, 6 h High stereoselectivity, yields cis-isomers predominantly
2 Amino group introduction Nitro precursors Pd-catalyzed hydrogenation Efficient reduction of nitro to amino
3 Acylation with propanoyl chloride Propanoyl chloride, base (e.g., Et3N) Room temp to mild heating Forms propan-1-one linkage on piperazine N
4 Purification Column chromatography Silica gel, solvent gradients Essential for product purity

Comprehensive Research Findings

  • Catalytic hydrogenation is a cornerstone in the synthesis, enabling both ring closure and functional group transformations with high efficiency and selectivity.
  • The sequence of functional group transformations is crucial; typically, ring formation precedes amino group introduction and final acylation to avoid undesired side reactions.
  • Use of protecting groups such as Boc (tert-butyloxycarbonyl) can be employed during synthesis to protect amine functionalities, followed by deprotection after key steps.
  • Patent literature reveals that variations in substituents on the piperazine ring and the acylating agent allow for the synthesis of a range of analogs, including 3,5-dimethyl substitutions, by adapting the general synthetic methodology.
  • The synthesis requires stringent control of reaction parameters (pressure, temperature, catalyst loading) to achieve high yield and purity, especially in hydrogenation steps.

Summary Table of Key Literature and Patents

Source Type Key Contribution Details
Scientific Article Detailed hydrogenation-based piperazine synthesis Catalytic hydrogenolysis, cyclization, and hydrogenation steps for substituted piperazines
Scientific Article Amide coupling and nitro group reduction methods Synthesis of amino-substituted piperazines and acylation with propanoyl chloride
Patent WO2013192345A1 General synthetic routes for piperazine derivatives Substituent variations, including methyl and amino groups, with synthetic methods
Patent EP3995495A1 Structural analogs and synthetic methodology Use of alkyl substitutions and heterocyclic ring modifications

Chemical Reactions Analysis

1-(4-Amino-3,5-dimethylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

1-(4-Amino-3,5-dimethylpiperazin-1-yl)propan-1-one is primarily studied for its role in drug development. Its structural features make it a candidate for synthesizing various pharmaceutical agents, particularly those targeting neurological disorders. The compound can act as a precursor for creating ligands that bind to specific receptors in the brain, potentially influencing neurotransmitter systems.

Case Study: Antidepressant Development

Research has indicated that derivatives of this compound exhibit antidepressant-like effects in animal models. For instance, a study demonstrated that modifications to the piperazine ring enhance binding affinity to serotonin receptors, leading to improved efficacy in alleviating depressive symptoms .

Cosmetic Applications

In the cosmetic industry, this compound is explored for its potential as a stabilizing agent in formulations. Its properties help improve the texture and longevity of cosmetic products.

Case Study: Skin Care Products

A recent formulation study highlighted the effectiveness of incorporating this compound into moisturizers. The study found that products containing this compound showed significant improvements in skin hydration levels compared to control formulations without the compound .

Mechanism of Action

The mechanism of action of 1-(4-Amino-3,5-dimethylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

A comparative analysis of 1-(4-Amino-3,5-dimethylpiperazin-1-yl)propan-1-one with similar piperazine-based ketones is presented in Table 1.

Table 1: Structural and Molecular Properties of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents PSA (Ų) Notable Features
This compound C₉H₁₇N₃O 183.25* 4-amino, 3,5-dimethyl piperazine ~43 High polarity, potential CNS activity
AP-238 C₁₈H₂₆N₂O 286.41 2,6-dimethyl, 4-cinnamyl piperazine N/A Lipophilic, NPS candidate
1-[4-(3-hydroxypropyl)piperazin-1-yl]propan-2-one C₁₀H₂₀N₂O₂ 200.28 4-(3-hydroxypropyl) piperazine, propan-2-one 43.78 Hydrophilic, metabolic stability
Neroli ketone (1-(2-methyl-5-isopropylcyclohex-2-enyl)propan-1-one) C₁₃H₂₂O* 194.31* Cyclohexenyl ring, isopropyl group N/A Fragrance applications

*Calculated based on structural data.

Key Differences and Implications

a) Substituent Effects on Physicochemical Properties
  • Target Compound: The 4-amino and 3,5-dimethyl groups enhance polarity (PSA ~43 Ų), likely improving water solubility compared to AP-236. The amino group also introduces basicity, enabling salt formation for pharmaceutical formulations .
  • AP-238: The bulky cinnamyl group increases lipophilicity (logP >3 estimated), favoring blood-brain barrier penetration, consistent with its classification as a novel psychoactive substance (NPS) .
  • Hydroxypropyl Derivative (): The 3-hydroxypropyl group introduces hydrogen-bonding capacity (PSA 43.78 Ų), enhancing metabolic stability and solubility compared to non-polar analogs .

Research Findings and Trends

  • Pharmacological Potential: Piperazine ketones are explored for CNS activity, but substituents dictate specificity. The target compound’s amino group may reduce off-target effects compared to AP-238’s lipophilic cinnamyl group .
  • Solubility-Bioavailability Trade-offs: Hydrophilic groups (e.g., amino, hydroxypropyl) improve solubility but may require prodrug strategies for membrane permeability .
  • Structural Diversity : Piperazine derivatives demonstrate versatility, with applications ranging from therapeutics () to industrial chemistry ().

Biological Activity

1-(4-Amino-3,5-dimethylpiperazin-1-yl)propan-1-one is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound based on available research findings, including its effects on various biological systems, its mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₄N₂O
  • Molar Mass : 166.22 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a modulator of various receptors, including:

  • Serotonin Receptors : Potentially influencing mood and anxiety pathways.
  • Dopamine Receptors : Implicated in reward and motor functions.

Research indicates that compounds with similar structures often exhibit activity at these receptors, suggesting a possible therapeutic role in psychiatric disorders.

Pharmacological Effects

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Description Reference
AntidepressantModulation of serotonin levels leading to mood elevation
AnxiolyticReduction of anxiety-like behaviors in animal models
AntitumorInhibition of cancer cell proliferation

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive behaviors. The mechanism was linked to increased serotonin availability in synaptic clefts, supporting its potential as an antidepressant agent.

Case Study 2: Anxiolytic Properties

In another investigation, the compound was tested for its anxiolytic properties using the elevated plus maze test. Results indicated a marked increase in open arm entries, suggesting reduced anxiety levels among treated subjects compared to controls.

Case Study 3: Antitumor Activity

Research into the compound's antitumor effects revealed that it inhibited the proliferation of various cancer cell lines. The study highlighted its potential as a lead compound for developing new cancer therapies targeting specific signaling pathways involved in tumor growth.

Toxicological Considerations

Despite promising biological activities, it is crucial to assess the safety profile of this compound. Preliminary toxicological data suggest low acute toxicity; however, long-term studies are necessary to fully understand its safety and side effects.

Q & A

Q. What are the key synthetic routes for 1-(4-Amino-3,5-dimethylpiperazin-1-yl)propan-1-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with the preparation of the piperazine core. A common approach includes:

Core Functionalization : Introducing amino and methyl groups at the 3,5-positions of piperazine via alkylation or reductive amination.

Ketone Coupling : Reacting the modified piperazine with propan-1-one derivatives under nucleophilic acyl substitution conditions.
Critical optimization parameters include:

  • Temperature : Maintaining 60–80°C during coupling to balance reactivity and side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalysts : Use of triethylamine or DMAP to accelerate acyl transfer .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : A combination of techniques is recommended:
  • 1H/13C NMR : Assigns proton environments (e.g., methyl groups on piperazine at δ ~2.3 ppm) and carbonyl confirmation (δ ~170 ppm).
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 228.2).
  • IR Spectroscopy : Confirms carbonyl stretch (~1650–1700 cm⁻¹) and NH stretches (~3300 cm⁻¹).
    Purity >95% can be verified via HPLC with a C18 column and acetonitrile/water gradient .

Q. How can researchers screen this compound for initial biological activity?

  • Methodological Answer : Begin with in vitro assays:
  • Enzyme Inhibition : Test against kinases or GPCRs using fluorescence-based assays (e.g., ADP-Glo™ for kinases).
  • Cytotoxicity : MTT assay on cancer cell lines (IC50 determination).
  • Solubility : Use PBS (pH 7.4) and DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .

Advanced Research Questions

Q. How can SHELX software be applied to resolve the crystal structure of this compound?

  • Methodological Answer :
  • Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Solution : SHELXD for phase determination via dual-space methods.
  • Refinement : SHELXL for anisotropic displacement parameters and H-atom placement.
    Key steps:
  • Apply TWIN/BASF commands for twinned crystals.
  • Validate using R1 (<5%) and wR2 (<15%) indices.
  • Deposit CIF files in the Cambridge Structural Database (CSD) .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
  • Dose-Response Curves : Test across 3–5 log concentrations to confirm EC50/IC50 consistency.
  • Orthogonal Assays : Validate kinase inhibition via both radiometric and luminescent methods.
  • Crystallographic Analysis : Resolve ligand-target binding modes to confirm mechanistic hypotheses.
    Example SAR table for analog testing:
Substituent PositionActivity (IC50, nM)Selectivity Ratio (Target/Off-Target)
3,5-dimethyl120 ± 1510:1
4-methyl>1000N/A
3-chloro45 ± 53:1

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Glide to model binding poses in kinase ATP-binding pockets.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • Pharmacophore Mapping : Identify critical interactions (e.g., H-bond with hinge region residues).
    Tools like PISTACHIO and REAXYS_BIOCATALYSIS predict metabolic pathways and synthetic accessibility .

Q. What methods are used to analyze stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via LC-MS.
  • Plasma Stability : Use human plasma at 37°C; quantify parent compound loss over time.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

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